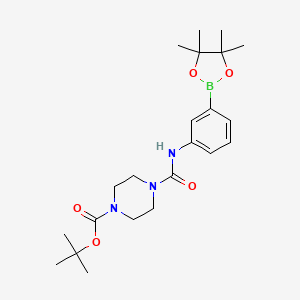
4-Amino-3-bromo-2-fluorophenol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Radiopharmaceutical Synthesis
4-Amino-3-bromo-2-fluorophenol serves as a versatile synthon in the synthesis of complex radiopharmaceuticals. Notably, it is involved in the synthesis of 4-[18F]Fluorophenol, a compound essential for creating more intricate radiopharmaceuticals with a 4-[18F]fluorophenoxy moiety. This process, employing nucleophilic labeling methods, yields no-carrier-added [18F]fluorophenol, showcasing the compound's significance in the field of nuclear medicine and molecular imaging (Ross, Ermert, & Coenen, 2011).
Biocatalysis and Biotransformation
The compound is instrumental in biotransformation processes. Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase can fully transform 4-halogenated phenols, including 4-Amino-3-bromo-2-fluorophenol, into their corresponding catechols. This transformation showcases the compound's role in biocatalysis and its potential in producing halocatechols, which have various industrial and pharmaceutical applications (Coulombel et al., 2011).
Enzymatic Studies
The compound is used in studying enzyme activities. For instance, its interaction with the enzyme tyrosinase has been scrutinized to understand the enzymatic oxidation mechanisms. These studies provide valuable insights into the enzyme-substrate interaction and the influence of halogenated phenols on enzyme kinetics, which is crucial for developing enzyme inhibitors and understanding metabolic pathways (Battaini et al., 2002).
Chemical Biology and Fluorescent Probes
The compound finds utility in chemical biology, particularly in the synthesis of fluorescent amino acids. These amino acids are pivotal for constructing fluorescent macromolecules, such as peptides and proteins, without altering their biomolecular properties. They play a significant role in tracking protein-protein interactions and imaging nanoscopic events in real-time with high spatial resolution, offering a window into the intricate workings of biological systems (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-3-bromo-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWSTKAUJJWNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-bromo-2-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















